Cas no 163133-92-4 (tert-butyl N-(2,3-diaminopropyl)carbamate)
tert-butyl N-(2,3-diaminopropyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2,3-diaminopropylcarbamate
- Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-(2,3-diaminopropyl)carbamate
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- MDL: MFCD20696568
- Inchi: 1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12)
- InChI Key: QVPSOVQERIPRMD-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC(N)CN
Computed Properties
- Exact Mass: 189.14787
Experimental Properties
- PSA: 90.37
tert-butyl N-(2,3-diaminopropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B814298-2.5mg |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B814298-5mg |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B814298-25mg |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 25mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-298329-0.05g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 0.05g |
$315.0 | 2023-09-06 | |
| Enamine | EN300-298329-0.1g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 0.1g |
$470.0 | 2023-09-06 | |
| Enamine | EN300-298329-0.25g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 0.25g |
$672.0 | 2023-09-06 | |
| Enamine | EN300-298329-0.5g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 0.5g |
$1058.0 | 2023-09-06 | |
| Enamine | EN300-298329-1.0g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-298329-2.5g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 2.5g |
$2660.0 | 2023-09-06 | |
| Enamine | EN300-298329-5.0g |
tert-butyl N-(2,3-diaminopropyl)carbamate |
163133-92-4 | 95% | 5.0g |
$3935.0 | 2023-02-27 |
tert-butyl N-(2,3-diaminopropyl)carbamate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on tert-butyl N-(2,3-diaminopropyl)carbamate
Research Brief on tert-Butyl N-(2,3-diaminopropyl)carbamate (CAS: 163133-92-4) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl N-(2,3-diaminopropyl)carbamate (CAS: 163133-92-4) as a versatile intermediate in drug discovery and development. This compound, characterized by its carbamate-protected diamine structure, has been increasingly utilized in the synthesis of bioactive molecules, particularly in the design of protease inhibitors, kinase modulators, and targeted therapeutics. Its unique chemical properties, including stability under physiological conditions and reactivity with various electrophiles, make it a valuable building block for medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the critical role of tert-butyl N-(2,3-diaminopropyl)carbamate in the development of novel HDAC (histone deacetylase) inhibitors. Researchers employed this compound as a key intermediate to introduce a flexible diamine spacer, which significantly improved the binding affinity and selectivity of the resulting inhibitors against Class I HDAC isoforms. The study reported a 3.5-fold increase in potency compared to previous generation compounds, with molecular modeling data suggesting optimal interaction with the zinc-binding domain of the target enzymes.
In parallel research, scientists at several leading pharmaceutical companies have incorporated 163133-92-4 into their discovery pipelines for next-generation antibody-drug conjugates (ADCs). The compound's bifunctional nature allows for efficient conjugation to both linker systems and cytotoxic payloads, while maintaining stability during circulation. Clinical-stage ADCs utilizing this chemistry platform have shown promising results in Phase I trials for solid tumors, with particular efficacy observed in breast and ovarian cancer models.
Recent synthetic methodology developments have expanded the utility of tert-butyl N-(2,3-diaminopropyl)carbamate in combinatorial chemistry approaches. A 2024 Nature Communications paper detailed a novel solid-phase synthesis protocol that enables rapid generation of diverse compound libraries based on this scaffold. The methodology achieved >85% purity for over 200 derivatives, demonstrating the compound's versatility in structure-activity relationship studies. These advances are particularly relevant for fragment-based drug discovery programs targeting protein-protein interactions.
From a safety and pharmacokinetics perspective, recent preclinical studies have provided valuable data on the metabolic fate of 163133-92-4-derived compounds. The carbamate protection group shows favorable stability in plasma while allowing controlled release of the active diamine moiety in target tissues. This property has been exploited in the design of prodrugs for CNS applications, where blood-brain barrier penetration is often challenging. Several candidates in this class are currently undergoing IND-enabling studies for neurodegenerative disorders.
The commercial availability and scalability of tert-butyl N-(2,3-diaminopropyl)carbamate have also improved significantly, with multiple suppliers now offering GMP-grade material. Process chemistry optimizations have reduced production costs by approximately 40% since 2021, making this intermediate more accessible for large-scale pharmaceutical applications. Regulatory filings for several drugs incorporating this compound are anticipated in the 2025-2026 timeframe, potentially marking a significant milestone for its widespread adoption in the industry.
Looking forward, researchers are exploring novel applications of 163133-92-4 in emerging therapeutic modalities such as PROTACs (proteolysis targeting chimeras) and molecular glues. The compound's ability to serve as a flexible linker while maintaining appropriate physiochemical properties makes it particularly suitable for these targeted protein degradation approaches. Early-stage research suggests potential applications in challenging targets like transcription factors and undruggable oncoproteins, opening new avenues for drug discovery in previously intractable disease areas.
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